Boc-7-Fluoro-D-tryptophan

Overview

Description

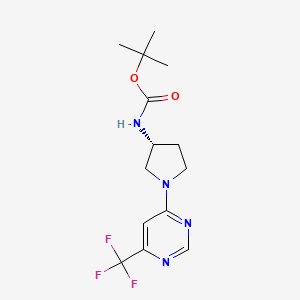

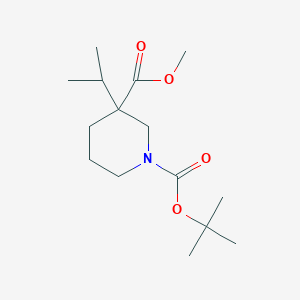

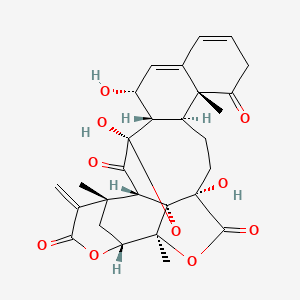

Boc-7-Fluoro-D-tryptophan is a chemical compound with the molecular formula C16H19FN2O4 . It has a molecular weight of 322.34 and its IUPAC name is ®-2-((tert-butoxycarbonyl)amino)-3-(7-fluoro-1h-indol-3-yl)propanoic acid . The compound is used in research and development .

Molecular Structure Analysis

The molecular structure of Boc-7-Fluoro-D-tryptophan includes a fluorine atom, which is a distinguishing feature of this compound . The presence of fluorine can significantly alter the properties of the compound. The exact molecular structure analysis is not available in the retrieved data.

Physical And Chemical Properties Analysis

It is recommended to be stored at room temperature . The compound’s other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

RAFT Polymerization and Biocompatible Fluorescent Polymers

Boc-tryptophan methacryloyloxyethyl ester (Boc-L/D-Trp-HEMA) was polymerized using reversible addition-fragmentation chain transfer (RAFT) to create biocompatible fluorescent cationic chiral polymers with pH-responsiveness. These polymers displayed chiroptical and fluorescence behavior and showed excellent biocompatibility, suggesting potential applications in siRNA delivery (Roy, Acharya, Chatterji, & De, 2013).

Modular Synthesis of Aryl-Substituted Tryptophan Derivatives

The biocatalytic halogenation of L-tryptophan followed by Suzuki–Miyaura cross-coupling reactions facilitated the synthesis of various aryl-substituted tryptophan derivatives. Boc-protected aryl tryptophan derivatives produced this way can be used for peptide or peptidomimetic synthesis (Frese, Schnepel, Minges, Voss, Feiner, & Sewald, 2016).

Photoinduced Fluorescent Protein Crosslink Discovery

7-Fluoro-tryptophan substitution in proteins can result in unique photoreactivity, leading to crosslinks and formation of bright fluorophores. This discovery opens possibilities for developing novel fluorescence probes and strategies involving aromatic crosslinks in proteins (Lu, Toptygin, Xiang, Shi, Schwieters, Lipinski, Ahn, Byeon, & Gronenborn, 2022).

Amphiphilic Triblock Copolymer Synthesis

Nα-Boc-L-tryptophan was used to synthesize amphiphilic BAB triblock copolymers for potential drug delivery applications. These copolymers formed micelles and interconnected networks, with properties influenced by the hydrophobic block length (Voda, Magniez, Salim, Wong, & Guo, 2016).

Intrinsic Tryptophan Fluorescence in Protein Research

Intrinsic tryptophan fluorescence, particularly from derivatives like 7-fluoro-tryptophan, has been utilized in Förster resonance energy transfer (FRET) techniques for studying protein conformational changes without the need for covalent modification of biomolecules (Ghisaidoobe & Chung, 2014).

Safety and Hazards

properties

IUPAC Name |

(2R)-3-(7-fluoro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRNRKPATPNTCH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CNC2=C1C=CC=C2F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B3027712.png)